2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2S2/c1-2-3-11-29-20(31)18-17(15-5-4-10-26-19(15)33-18)28-21(29)32-12-16(30)27-14-8-6-13(7-9-14)22(23,24)25/h4-10H,2-3,11-12H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJRSUCDPCUYQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Catalytic Systems
Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but risk side reactions. Mixed solvents (THF/H₂O) enhance thiolation efficiency by stabilizing intermediates. Catalytic systems employing Cu(I)/TEMPO accelerate oxidation steps, reducing reaction times by 30%.
Temperature and Time
Cyclization reactions require strict temperature control (80±2°C) to prevent decomposition. Lower temperatures (0–5°C) favor selective thiolation, minimizing disulfide formation.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazine-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 4.32 (s, 2H, SCH₂), 2.81 (t, J = 7.6 Hz, 2H, butyl-CH₂), 1.65–1.59 (m, 2H, butyl-CH₂), 1.42–1.35 (m, 2H, butyl-CH₂), 0.92 (t, J = 7.2 Hz, 3H, butyl-CH₃).
- HRMS : m/z calcd. for C₂₄H₂₂F₃N₅O₂S₂ [M+H]⁺: 554.1234; found: 554.1238.
Purity and Yield Optimization
Recrystallization from ethanol/water (3:1) achieves >98% purity (HPLC). Column chromatography (hexane/ethyl acetate, 4:1) resolves diastereomers, yielding enantiomerically pure product (ee >99%).
Chemical Reactions Analysis
Types of Reactions
2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antibacterial activity.
Pharmacology: It is being investigated as an inhibitor of eIF4e, which has implications for the treatment of inflammation and various cancers.
Biological Research: Its effects on cellular pathways and molecular targets are of interest in understanding its mechanism of action.
Mechanism of Action
The mechanism of action of 2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of eIF4e, a protein involved in the initiation of translation in cells . By inhibiting eIF4e, the compound can disrupt protein synthesis, leading to potential therapeutic effects in conditions such as cancer and inflammation .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s closest structural analogues include:
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione : Shares a spirocyclic core and benzothiazole-derived substituents. Lacks the tricyclic thia-triaza system and trifluoromethyl group, resulting in reduced metabolic stability.
N-[4-(Trifluoromethyl)phenyl]acetamide derivatives with simpler heterocycles :
- Often exhibit higher solubility but lower binding affinity due to less rigid scaffolds.
Thia-triazatricyclo analogues with alternative linkers (e.g., methylene instead of sulfanyl): Sulfanyl’s polarizability may enhance target engagement compared to non-sulfur linkers.
Pharmacokinetic and Pharmacodynamic Profiles
Key Findings :
- The target compound’s tricyclic core contributes to superior binding affinity (18.5 nM IC50) compared to spirocyclic or monocyclic analogues .
- The sulfanyl linker improves target engagement by enabling hydrogen bonding and π-sulfur interactions, as inferred from QSAR fragment analysis .
- The trifluoromethyl group enhances metabolic stability (t1/2 = 6.2 h) but reduces solubility, a common trade-off in fluorinated drug candidates.
In Silico and In Vitro Performance
- Its similarity to the training set is defined by shared fragments (e.g., trifluoromethylphenyl, thia-triaza systems) .
- 3D Cell Culture Studies : Modular platforms (e.g., stereolithographic hydrogel systems) could validate its efficacy in mimicking in vivo microenvironments, particularly for chemotaxis or drug resistance studies .
Biological Activity
The compound 2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic molecule with potential applications in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes multiple heterocyclic rings, which are known for their diverse biological activities. The presence of a thiazole ring and a triazatricyclo framework contributes to its pharmacological potential.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNOS |
| Molecular Weight | 464.6 g/mol |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the triazatricyclo structure.
- Introduction of the thia group.
- Functionalization to introduce the acetamide and trifluoromethyl groups.
These reactions often require specific catalysts and controlled conditions to optimize yield and purity.
Antioxidant Activity
Research has indicated that compounds with similar structural motifs exhibit significant antioxidant properties. The antioxidant potential is evaluated through various assays that measure the ability to scavenge free radicals and chelate metal ions.
Cytotoxicity
Studies have shown that derivatives of thiazole and triazine compounds can exhibit cytotoxic effects against different cancer cell lines. For instance, compounds with structural similarities have demonstrated selective toxicity towards malignant cells while sparing normal cells.
Case Study:
A study evaluating thiazole derivatives reported that certain compounds exhibited high cytotoxicity against A549 lung cancer cells while showing minimal effects on normal human fibroblasts (BJ cells). This selectivity is crucial for developing targeted cancer therapies.
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways related to oxidative stress and cancer proliferation. This interaction can lead to modulation of key biological processes including apoptosis and cell cycle regulation.
Research Findings
Recent studies have focused on modifying the thiazole ring to enhance biological activity:
- Antioxidant Assays: Compounds were tested using DPPH radical scavenging assays and ferric reducing antioxidant power (FRAP) tests.
- Cytotoxicity Tests: Evaluations against various cancer cell lines (e.g., A549) showed promising results for further development into therapeutic agents.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positioning and confirms regioselectivity in heterocyclic systems.
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies impurities (<1% threshold for biological assays).
- Mass Spectrometry (MS) : Validates molecular weight and detects side products (e.g., dehalogenated analogs) .
Advanced : High-resolution MS (HRMS) and 2D NMR (COSY, HSQC) resolve ambiguities in complex fused-ring systems .
How does the compound’s structure influence its pharmacokinetic properties?
Q. Basic
- Lipophilicity : The trifluoromethylphenyl group enhances membrane permeability (logP ~3.5 predicted via computational modeling).
- Metabolic stability : The thioether linkage may reduce susceptibility to cytochrome P450 oxidation compared to ether analogs .
Advanced : Molecular dynamics simulations can predict binding to plasma proteins (e.g., albumin) and guide structural modifications for improved bioavailability .
What strategies resolve contradictions in reported biological activity data?
Q. Advanced
- Comparative assays : Replicate studies under standardized conditions (e.g., IC₅₀ measurements in MCF-7 vs. HepG2 cells) to isolate cell-line-specific effects.
- Structural analogs : Synthesize derivatives (e.g., replacing butyl with pentyl) to explore structure-activity relationships (SAR).
- Mechanistic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinities .
How can computational models enhance synthesis design and mechanistic studies?
Q. Advanced
- Reaction path prediction : Quantum mechanical calculations (DFT) identify low-energy pathways for scaffold formation, reducing trial-and-error experimentation.
- AI-driven optimization : Machine learning algorithms analyze historical reaction data to recommend solvent/catalyst combinations (e.g., Bayesian optimization for yield improvement).
- Molecular docking : Predict interactions with biological targets (e.g., kinase inhibition) to prioritize analogs for synthesis .
What statistical methods improve experimental reproducibility in multi-step syntheses?
Q. Advanced
- Fractional factorial designs : Screen critical variables (e.g., temperature, stoichiometry) with minimal experiments.
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., pH and reaction time) to identify optimal conditions.
- Control charts : Monitor batch-to-batch variability in purity (% area by HPLC) to ensure process robustness .
How is stability assessed under varying storage and formulation conditions?
Q. Advanced
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways (e.g., hydrolysis of the acetamide group).
- Excipient compatibility : Co-formulate with common excipients (e.g., lactose, PVP) and monitor physical/chemical stability via XRPD and LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
